Membrane Permeability: 8-Br-cAMP-AM vs. 8-Br-cAMP in C6 Glioma Cells
In a direct HPLC-based comparison of membrane permeability in rat C6 glioma cells, the AM-ester prodrug 8-Br-cAMP-AM demonstrated quantitative intracellular penetration and generated high intracellular concentrations of the parent 8-Br-cAMP within 60 minutes [1]. In contrast, the non-esterified parent compound 8-Br-cAMP exhibited substantially lower membrane permeability under identical conditions, underscoring the critical role of the AM-ester moiety in enabling efficient passive diffusion across the plasma membrane [1].
| Evidence Dimension | Intracellular accumulation of parent cAMP analog (HPLC) |
|---|---|
| Target Compound Data | Quantitative penetration; high intracellular parent compound generation within 60 min |
| Comparator Or Baseline | 8-Br-cAMP (non-AM) - low membrane permeability |
| Quantified Difference | Qualitative improvement from poor to quantitative penetration |
| Conditions | Rat C6 glioma cells; HPLC analysis |
Why This Matters
This differential permeability directly translates to a lower required working concentration and reduced extracellular compound exposure, which minimizes potential off-target interactions and conserves reagent.
- [1] Bartsch M, Zorn-Kruppa M, Kuhl N, Genieser HG, Schwede F, Jastorff B. Bioactivatable, membrane-permeant analogs of cyclic nucleotides as biological tools for growth control of C6 glioma cells. Biol Chem. 2003 Sep;384(9):1321-6. View Source
